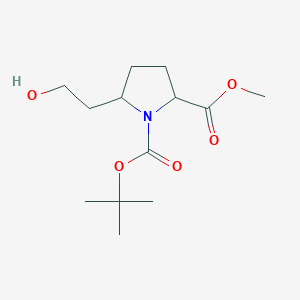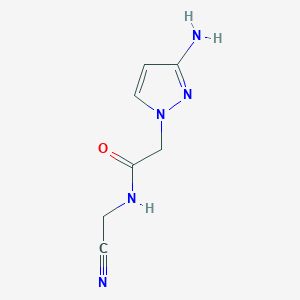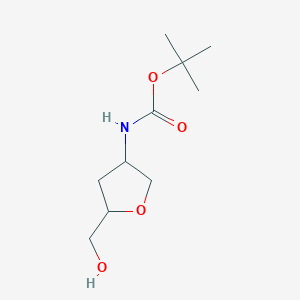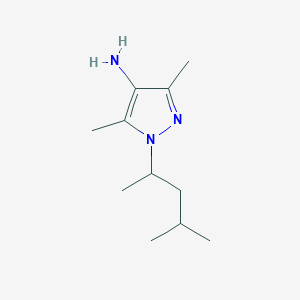
3,5-Dimethyl-1-(4-methylpentan-2-yl)-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. Given its use in research, it is likely produced in small quantities using standard laboratory techniques rather than large-scale industrial processes.
化学反応の分析
Types of Reactions
3,5-Dimethyl-1-(4-methylpentan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce different amine derivatives.
科学的研究の応用
3,5-Dimethyl-1-(4-methylpentan-2-yl)-1H-pyrazol-4-amine is used in various scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry and for the synthesis of other pyrazole derivatives.
Biology: In studies involving enzyme inhibition and receptor binding assays.
Industry: Used in the development of new materials and chemical processes.
作用機序
The specific mechanism of action for 3,5-Dimethyl-1-(4-methylpentan-2-yl)-1H-pyrazol-4-amine is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
類似化合物との比較
Similar Compounds
- 3,5-Dimethyl-1-(4-methylpentan-2-yl)pyrrolidine-2-thione
- 3,5-Dimethyl-1-[(2R)-4-methylpentan-2-yl]naphthalene
Uniqueness
3,5-Dimethyl-1-(4-methylpentan-2-yl)-1H-pyrazol-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrazole ring and specific substituents make it valuable for research applications, particularly in the synthesis of new compounds and the study of enzyme interactions.
特性
分子式 |
C11H21N3 |
|---|---|
分子量 |
195.30 g/mol |
IUPAC名 |
3,5-dimethyl-1-(4-methylpentan-2-yl)pyrazol-4-amine |
InChI |
InChI=1S/C11H21N3/c1-7(2)6-8(3)14-10(5)11(12)9(4)13-14/h7-8H,6,12H2,1-5H3 |
InChIキー |
AQWKJHPNSQRCKP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1C(C)CC(C)C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


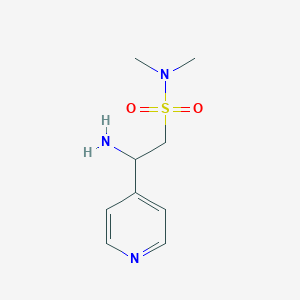
![2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13319155.png)
![5-[2-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid](/img/structure/B13319176.png)

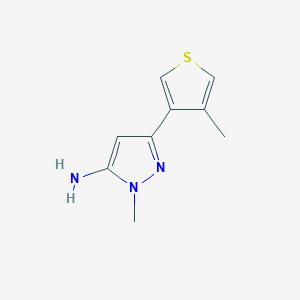
![4-((1H-Benzo[d][1,2,3]triazol-4-yl)methyl)morpholine](/img/structure/B13319185.png)
amine](/img/structure/B13319194.png)
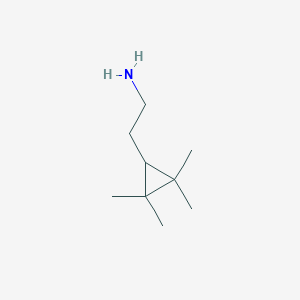
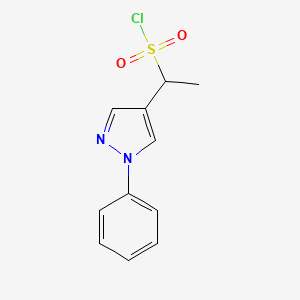
![11-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene](/img/structure/B13319218.png)
